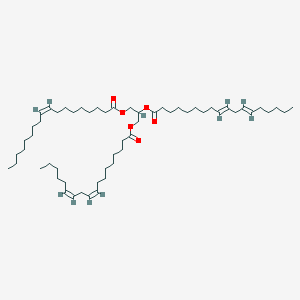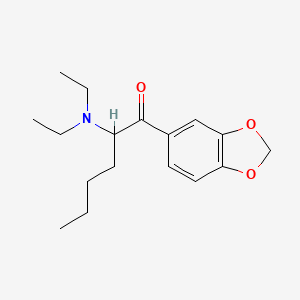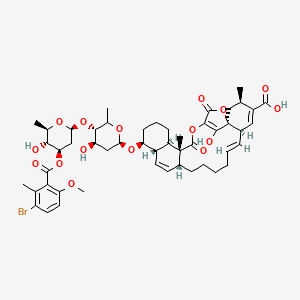![molecular formula C20H11N3O3 B10782973 [(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in various fields of chemistry, including drug discovery and organic synthesis . The indeno[1,2-b]quinoxaline core is a privileged structure due to its notable biological activities and potential pharmaceutical applications .
Preparation Methods
The synthesis of [(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate typically involves multicomponent reactions with readily available starting materials. One common synthetic route includes the reaction of indeno[1,2-b]quinoxalin-11-one with furan-2-carboxylic acid in the presence of a suitable base and solvent . The reaction conditions often require moderate temperatures and can be carried out under reflux . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate can be compared with other similar compounds, such as:
Indeno[1,2-b]quinoxalin-11-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Spiro-indeno[1,2-b]quinoxalines: These compounds have additional spiro-fused rings, which provide unique conformational features and biological properties.
Azine derivatives: These compounds contain a C=N bond attached to the indeno[1,2-b]quinoxaline core and exhibit diverse chemical reactivities and pharmacological activities.
The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H11N3O3 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18- |
InChI Key |
WBSWWONMTZEOGS-NKFKGCMQSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\OC(=O)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)
![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)



![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)


![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)

![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)

